

Structure-Activity Relationship of 8-Quinoline Carboxamide Analogues: A Comparative Guide

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Compound of Interest

Compound Name:	3,4-dimethyl-N-(8-quinoliny)benzamide
Cat. No.:	B312531

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The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-quinoline carboxamide analogues, a class of compounds that has demonstrated potential in targeting various enzymes. While specific data on **3,4-dimethyl-N-(8-quinoliny)benzamide** analogues is limited in publicly available research, this document summarizes findings from closely related 8-quinoline carboxamide series, offering valuable insights for the rational design of novel inhibitors.

Comparative Analysis of Enzyme Inhibition

The inhibitory activities of various 8-quinoline carboxamide analogues have been evaluated against different enzyme targets. The following tables summarize the quantitative data from studies on their effects on human Carbonic Anhydrase (hCA) isoforms and the NAD-hydrolyzing enzyme CD38.

Table 1: Carbonic Anhydrase Inhibition Data for 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides

A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IV, and hCA IX. The results indicate that substitutions at the 8-position of the quinoline ring significantly influence the inhibitory potency and selectivity.[1]

Compound ID	R Group (Substitution at position 8)	hCA I Ki (nM)	hCA II Ki (nM)	hCA IV Ki (nM)
5a	Methoxy	456.3	88.4	1284
5b	Ethoxy	398.5	85.7	1028
5h	2,3- Difluorobenzylx y	61.9	33.0	657.2

Data extracted from Thacker et al. Journal of Enzyme Inhibition and Medicinal Chemistry.[1]

Key SAR Observations for Carbonic Anhydrase Inhibitors:

- The presence of a benzyloxy moiety with electron-withdrawing fluorine atoms at the 8-position, as seen in compound 5h, leads to a significant increase in inhibitory activity against both hCA I and hCA II compared to smaller alkoxy groups.[1]
- Compound 5h was the most potent inhibitor for both hCA I and hCA II in this series.[1]

Table 2: Inhibition of Human CD38 by 4-Amino-8-quinoline Carboxamide Analogues

A systematic exploration of the structure-activity relationships of 4-amino-8-quinoline carboxamides led to the identification of potent inhibitors of the human CD38 enzyme. Modifications at the 4- and 8-positions of the quinoline ring were investigated to understand their impact on inhibitory activity.[2]

Compound ID	R1 (Substitution at position 4)	R2 (Substitution at position 8)	hCD38 IC50 (μM)
1a (Hit)	H	CONH2	>50
1e	NH-(2-chlorobenzyl)	CONH2	0.29
1n	NH-(2,6-dimethylbenzyl)	CONH2	0.29

Data extracted from D. A. Heerding et al. Journal of Medicinal Chemistry.[2]

Key SAR Observations for CD38 Inhibitors:

- The initial high-throughput screening hit 1a was a weak inhibitor of CD38.[2]
- Introduction of a substituted benzylamino group at the 4-position of the quinoline ring dramatically improved the inhibitory potency.[2]
- Specifically, the presence of an ortho-chloro substituent on the benzylamine (1e) or a 2,6-dimethyl substitution (1n) resulted in a significant increase in potency, with both compounds exhibiting submicromolar IC50 values.[2]
- These findings suggest that steric and electronic properties of the substituent at the 4-position play a crucial role in the interaction with the CD38 enzyme.[2]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following sections outline the key experimental protocols used in the cited studies.

Synthesis of 8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides

The synthesis of this series of compounds was achieved by reacting 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide with various alkyl and benzyl halides.[1]

General Procedure:

- To a solution of 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide in a suitable solvent (e.g., DMF), a base (e.g., K₂CO₃) is added.
- The appropriate alkyl or benzyl halide is then added to the reaction mixture.
- The mixture is stirred at a specific temperature for a designated period.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the product is isolated and purified using standard techniques such as crystallization or column chromatography.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against different human carbonic anhydrase isoforms was assessed using a stopped-flow instrument to measure the CO₂ hydration activity.[\[1\]](#)

Assay Protocol:

- An esterase assay is performed using 4-nitrophenyl acetate as a substrate.
- The assay buffer consists of 10 mM HEPES (pH 7.5) and 0.1 M Na₂SO₄.
- The enzyme and inhibitor solutions are pre-incubated.
- The reaction is initiated by the addition of the substrate.
- The rate of hydrolysis is monitored spectrophotometrically at a specific wavelength.
- IC₅₀ values are calculated from dose-response curves, and Ki values are determined using the Cheng-Prusoff equation.

Human CD38 Enzyme Inhibition Assay

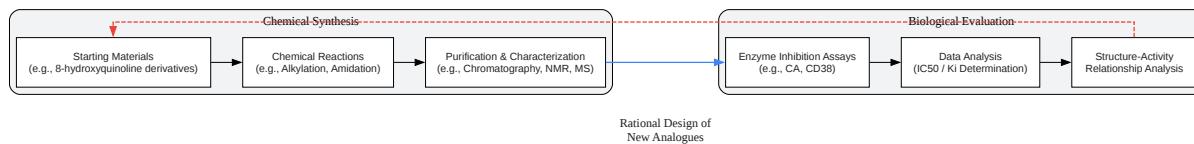
The inhibitory potency against human CD38 was determined using a fluorescence-based assay that measures the conversion of nicotinamide guanine dinucleotide (NGD⁺) to cyclic GDP-ribose (cGDP⁺).[\[2\]](#)

Assay Protocol:

- The assay is performed in a 96-well plate format.
- The reaction mixture contains purified human CD38 enzyme, the substrate NGD+, and the test compound at various concentrations in an assay buffer (e.g., 25 mM HEPES, pH 7.2).
- The reaction is incubated at a controlled temperature.
- The reaction is stopped, and a developing reagent (e.g., containing a phosphodiesterase) is added to convert the cGDPR product to GDPR.
- The fluorescence is measured at appropriate excitation and emission wavelengths.
- IC₅₀ values are determined by fitting the data to a four-parameter equation.

Visualizing the Research Workflow

To provide a clear overview of the process from compound synthesis to biological evaluation, the following diagram illustrates a typical workflow in the study of structure-activity relationships.



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Caption: General workflow for the synthesis and structure-activity relationship evaluation of novel enzyme inhibitors.

This guide highlights the importance of systematic structural modifications in optimizing the biological activity of 8-quinoline carboxamide analogues. The presented data and experimental

protocols serve as a valuable resource for researchers in the field of drug discovery and development, providing a foundation for the design of more potent and selective therapeutic agents.

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